molecular formula C14H20BF3N2O2 B1402999 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride CAS No. 919347-59-4

2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

Cat. No.: B1402999
CAS No.: 919347-59-4
M. Wt: 316.13 g/mol
InChI Key: HBHDWFVCAGTJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a boronate-containing small molecule with a trifluoroethylamine backbone. Its structure features:

  • A pyridine ring substituted at the 3-position with a methyl group bearing the trifluoroethylamine moiety.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyridine, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • A hydrochloride salt enhancing solubility and stability for pharmaceutical or synthetic applications.

This compound is structurally optimized for applications in medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeting agents, where the boronate group facilitates covalent interactions with catalytic residues .

Properties

CAS No.

919347-59-4

Molecular Formula

C14H20BF3N2O2

Molecular Weight

316.13 g/mol

IUPAC Name

2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine

InChI

InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3

InChI Key

HBHDWFVCAGTJQN-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F

Origin of Product

United States

Biological Activity

The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's biological properties based on available research findings.

  • Molecular Formula : C11H15BF3N2O3
  • Molecular Weight : 322.11 g/mol
  • CAS Number : 919347-59-4

The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl and dioxaborolane moieties. These groups enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, a related compound demonstrated potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cell lines with an IC50 value of 0.126 μM . This suggests a potential for development as an anticancer agent.
  • Antiviral Properties : Compounds with similar structures have shown antiviral activity against various strains of influenza viruses. For example, a related pyrimidine derivative displayed significant antiviral effects in vivo with a viral load reduction exceeding two logs .
  • Selectivity and Safety Profile : The selectivity index of related compounds indicates a favorable safety margin when tested against non-cancerous cell lines . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of pyridine-based compounds on cancer cell lines, a derivative of this compound was tested against MDA-MB-231 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 0.126 μM. The compound also demonstrated a reduced effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .

Case Study 2: Antiviral Activity

A related study focused on the antiviral effects of pyrimidine derivatives against influenza A virus strains. The compound exhibited high plasma stability and demonstrated no significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects . In vivo testing showed substantial reductions in viral loads in infected mice models treated with these compounds.

Data Table: Biological Activity Summary

Activity TypeTest SystemIC50 ValueReference
AntitumorMDA-MB-231 Cell Line0.126 μM
AntiviralInfluenza Virus (in vivo)> 12 h half-life
Safety ProfileNon-cancerous Cell Lines> 40 mg/kg

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for certain targets. Key areas of research include:

  • Anticancer Agents : The incorporation of boron-containing compounds like dioxaborolanes in drug design has been linked to improved efficacy against cancer cells. Studies have indicated that such compounds can interfere with cellular processes crucial for tumor growth .
  • Neuropharmacology : The trifluoromethyl group may enhance the lipophilicity of drugs, potentially improving their ability to cross the blood-brain barrier. This characteristic is beneficial for developing treatments for neurological disorders .

Catalysis

The presence of the boron atom in the dioxaborolane structure makes this compound suitable as a catalyst or ligand in various organic reactions. It can facilitate:

  • Cross-Coupling Reactions : The compound can be used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

Materials Science

Research into polymers and materials incorporating trifluoromethyl and dioxaborolane groups has gained traction:

  • Fluorinated Polymers : These materials exhibit unique thermal and chemical stability, making them suitable for applications in coatings and advanced materials .

Case Study 1: Anticancer Activity

A study examined the anticancer properties of derivatives based on this compound. Researchers synthesized several analogs and tested their effects on various cancer cell lines. Results indicated that specific modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Catalytic Applications

In another study, researchers utilized this compound as a catalyst for carbon-carbon bond formation through cross-coupling reactions. The results demonstrated high yields and selectivity, showcasing its potential as an efficient catalyst in synthetic organic chemistry .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key conditions and outcomes include:

SubstrateCatalyst SystemBase/SolventTemperatureYield (%)Reference
4-BromotoluenePd(PPh₃)₄ (5 mol%)NaHCO₃, Dioxane/H₂O (3:1)80°C, 12 h85
2-ChloropyridinePdCl₂(dppf) (3 mol%)Cs₂CO₃, DME100°C, 24 h72
5-IodoindolePd(OAc)₂/XPhos (2.5 mol%)K₂CO₃, THF/H₂O (4:1)90°C, 18 h68

Mechanistic Insights :

  • Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ intermediate.

  • Transmetallation transfers the boronate’s aryl group to Pd²⁺.

  • Reductive elimination yields the biaryl product .

Hydrolysis to Boronic Acid

The pinacol boronate can be hydrolyzed under acidic conditions to generate the boronic acid derivative:

Conditions :

  • 1M HCl (aq.), THF, 25°C, 2 h.

  • Isolated yield: 92% (boronic acid).

Applications :

  • Direct use in coupling reactions without boronate stability limitations.

  • Enables conjugation with biomolecules via boronic acid–diol interactions.

Amide Bond Formation

The primary amine (after deprotonation) reacts with acylating agents:

ReagentCoupling AgentSolventYield (%)Reference
Acetic anhydrideTriethylamineDCM88
Benzoyl chlorideHOBt/EDACDMF76
4-Nitrobenzoyl chlorideDMAPTHF81

Key Notes :

  • Deprotonation with NaHCO₃ or TEA is required to activate the amine.

  • Trifluoroethyl group enhances electrophilicity of the amine.

Buchwald-Hartwig Amination

While the boronate group is inert in this reaction, the pyridine ring’s halide (if present) can undergo C–N bond formation:

Example :

  • Substrate: 3-Bromo-5-(boronate)pyridine

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Amine: Morpholine

  • Yield: 65% (isolated) .

Stability and Reactivity Considerations

  • Boronate Stability : Degrades under strong oxidants (e.g., H₂O₂) or prolonged basic conditions.

  • Amine Reactivity : Protonation in HCl limits nucleophilicity; free base required for acylation or alkylation.

  • Fluorine Effects : The trifluoroethyl group increases lipophilicity and stabilizes adjacent charges .

Analytical Characterization

  • NMR : Distinct ¹¹B NMR signal at δ 28–30 ppm (boronate) .

  • HPLC : Purity >95% confirmed via reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) .

This compound’s versatility in cross-coupling, functional group transformations, and bio-conjugation makes it valuable in medicinal chemistry and materials science. Further studies should explore its applications in PROTACs or boron neutron capture therapy (BNCT).

Comparison with Similar Compounds

Table 1: Comparison of Boronated Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Differences Applications/Properties References
2,2,2-Trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride C₁₄H₁₉BClF₃N₂O₂ - Trifluoroethylamine
- Boronate at pyridine-5
Reference compound Suzuki coupling; kinase inhibition
N-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine (BD253780) C₁₄H₂₃BN₂O₂ - Ethylamine
- Boronate at pyridine-5
Lacks trifluorination Reduced metabolic stability; intermediate for non-covalent inhibitors
2,2,2-Trifluoro-N-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)acetamide C₁₅H₁₉BF₃N₂O₃ - Acetamide
- Boronate at pyridine-4
Amide vs. amine; altered regiochemistry Probable protease targeting via H-bonding

Key Observations :

  • Trifluorination : The trifluoroethylamine group in the reference compound enhances metabolic stability and electron-withdrawing effects, critical for target binding .
  • Boronate Position : Pyridine-5 substitution (vs. 2- or 4-position) optimizes steric compatibility in cross-coupling reactions .
  • Functional Group : Ethylamine derivatives (e.g., BD253780) lack trifluorination, reducing electronegativity and limiting use in fluorophilic binding pockets .

Non-Boronated Analogs

Table 2: Non-Boronated Trifluoroethylamine Derivatives

Compound Name Molecular Formula Key Features Differences Applications References
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride C₇H₈ClF₃N₂ - Pyridine-3 substitution
- No boronate
Simpler structure Intermediate for fluorinated drug candidates
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride C₉H₈ClF₆N - Trifluoromethylphenyl
- Chiral center
Aromatic system switch (phenyl vs. pyridine) Potential CNS drug scaffold

Key Observations :

  • Boronate vs. Non-Boronate: The absence of the boronate group simplifies synthesis but eliminates utility in cross-coupling .
  • Aromatic System : Pyridine-based analogs (reference compound) offer nitrogen-directed reactivity, while phenyl derivatives (e.g., ) prioritize lipophilicity for blood-brain barrier penetration.

Computational and Bioactivity Comparisons

  • Structural Similarity : Tanimoto coefficients (e.g., 0.85–0.98 for pyridine analogs ) suggest high similarity among trifluoroethylamine derivatives, but bioactivity diverges due to boronate presence .
  • Bioactivity Clustering: Hierarchical clustering links the reference compound to kinase inhibitors, whereas non-boronated analogs cluster with fluorinated CNS agents .
  • Safety Profile: The boronate-containing reference compound shares hazard profiles (H302, H315, H319) with other amine hydrochlorides, while non-boronated analogs exhibit fewer handling risks .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?

  • Methodological Answer : Synthesis involves coupling a pyridine-boronate ester intermediate (e.g., 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) with a trifluoroethylamine derivative. Key steps include Suzuki-Miyaura cross-coupling for boronate integration and subsequent amination. Intermediates should be characterized via LCMS (e.g., m/z 867.0 [M+H]+) and HPLC (retention time ~1.37 min under SMD-TFA05 conditions) to confirm structural integrity .

Q. Which analytical techniques are essential for verifying the compound’s purity and structural identity?

  • Methodological Answer : Use LCMS to confirm molecular weight (e.g., m/z 853.0 [M+H]+) and HPLC for purity assessment (retention time ~1.31 min under SMD-TFA05 conditions). Additional NMR (¹H/¹³C/¹⁹F) and FTIR can validate functional groups like the trifluoroethyl moiety and boronate ester .

Q. How should researchers handle the pyridinyl-boronate ester intermediate to prevent degradation?

  • Methodological Answer : Store intermediates under inert atmospheres (argon/nitrogen) at -20°C to avoid hydrolysis. Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor boronate stability via periodic ¹¹B NMR or LCMS .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data be resolved during synthesis optimization?

  • Methodological Answer : Contradictions (e.g., unexpected m/z or retention times) may arise from incomplete reactions or byproducts. Employ high-resolution LCMS (HRMS) to distinguish isomers or adducts. Adjust reaction conditions (e.g., catalyst loading, temperature) iteratively, referencing established protocols for boronate coupling .

Q. What experimental design principles apply to optimizing reaction yields for scale-up?

  • Methodological Answer : Use a split-plot design to test variables (e.g., solvent polarity, temperature gradients). For example, vary boronate:amine ratios (1:1 to 1:2.5) and track yields via HPLC. Apply statistical tools (e.g., ANOVA) to identify significant factors, as demonstrated in multi-variable pharmaceutical syntheses .

Q. How can environmental stability (e.g., hydrolysis, photodegradation) be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies under varied pH (2–10), temperature (25–60°C), and light exposure. Monitor degradation via LCMS and quantify half-lives. Compare with structurally related boronate esters to identify stability trends .

Q. What strategies mitigate impurities from residual starting materials or side reactions?

  • Methodological Answer : Implement orthogonal purification: silica gel chromatography to remove polar impurities, followed by recrystallization (e.g., ethanol/water). Use preparative HPLC for challenging separations. Characterize impurities via tandem MS/MS to trace their origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.